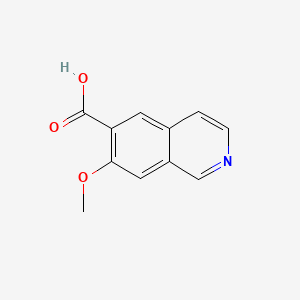

7-Methoxyisoquinoline-6-carboxylic acid

Description

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

7-methoxyisoquinoline-6-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c1-15-10-5-8-6-12-3-2-7(8)4-9(10)11(13)14/h2-6H,1H3,(H,13,14) |

InChI Key |

QQWGGSZDSZYCLN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=CN=CC2=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Method Overview

One of the well-documented routes involves starting from 7-methoxyisoquinoline derivatives, followed by chlorination and subsequent oxidation to introduce the carboxylic acid functionality at the sixth position.

Step-by-step Procedure

Notes

- The initial chlorination is achieved using phosphoryl chloride, which replaces the N-oxide group with a chloro substituent, forming 1-chloro-7-methoxyisoquinoline.

- Oxidative ring contraction methods are employed to modify the heterocyclic core, enabling subsequent oxidation to the carboxylic acid.

Direct Functionalization via Carboxylation of 7-Methoxyisoquinoline

Method Overview

A more recent approach involves the direct carboxylation of 7-methoxyisoquinoline derivatives, often using metal-catalyzed or radical-mediated processes.

Representative Procedure

Notes

- Metal-catalyzed carboxylation often employs carbon dioxide under pressure, with catalysts such as copper or palladium complexes.

- Radical-mediated processes may involve oxidants like potassium permanganate or potassium dichromate, especially for aromatic oxidation.

Synthesis via Multi-step Construction of the Isoquinoline Core

Method Overview

This approach involves constructing the isoquinoline ring system from simpler aromatic precursors, followed by selective functionalization.

Typical Route

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Condensation of o-aminobenzyl alcohol with aldehydes | Formation of dihydroisoquinoline intermediates | Good yields (~70%) |

| 2 | Cyclization and aromatization | Using oxidants such as DDQ or PIFA | Formation of isoquinoline core |

| 3 | Methylation at position 7 | Using methyl iodide and potassium carbonate | Yields around 80% |

| 4 | Oxidation at position 6 | Using oxidants like potassium permanganate | Final product with yields around 60-70% |

Notes

- This route offers flexibility for introducing various substituents.

- The oxidation step to introduce the carboxylic acid often requires harsh conditions, such as prolonged heating with strong oxidants.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Key Conditions | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|---|---|

| Chlorination & Oxidation | 7-Methoxyisoquinoline derivatives | Phosphoryl chloride, oxidants | 85-90°C, oxidative conditions | Well-established, high yields | Multi-step, harsh conditions | 70-81% |

| Direct Carboxylation | 7-Methoxyisoquinoline | CO₂, metal catalysts | Elevated pressure, catalytic systems | Direct approach, flexible | Moderate yields, requires specialized equipment | 50-70% |

| Multi-step Construction | Aromatic precursors | Condensation agents, oxidants | Reflux, oxidative cyclization | Structural diversity | Longer synthesis, harsh oxidants | 60-80% |

Research Findings and Considerations

- Efficiency and Scalability: The chlorination and subsequent oxidation route is favored for its high yield and scalability, making it suitable for industrial synthesis.

- Selectivity: Metal-catalyzed carboxylation offers regioselectivity for the sixth position but may require optimization to improve yields.

- Environmental Impact: Harsh reagents like phosphoryl chloride and strong oxidants necessitate careful handling and waste management.

Scientific Research Applications

7-Methoxyisoquinoline-6-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxyisoquinoline-6-carboxylic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Structural Isomers: Positional Variations

6-Methoxyisoquinoline-1-carboxylic acid (CAS 1179148-81-2) is a positional isomer of the target compound, differing in the placement of the methoxy (position 6) and carboxylic acid (position 1) groups. This isomer exhibits distinct electronic properties due to the altered positions of electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups. Such differences can influence solubility, acidity (pKa), and interactions with biological targets .

| Property | 7-Methoxyisoquinoline-6-carboxylic Acid | 6-Methoxyisoquinoline-1-carboxylic Acid |

|---|---|---|

| Substituent positions | Methoxy (C7), COOH (C6) | Methoxy (C6), COOH (C1) |

| Electronic effects | COOH at C6 may reduce ring electron density | COOH at C1 may enhance resonance stabilization |

| Potential applications | Not explicitly reported | Not explicitly reported |

Quinoline vs. Isoquinoline Derivatives

Quinoline analogs, such as 7-Methoxyquinoline-4-carboxylic acid (CAS 1956335-60-6) and 6-Methoxyquinoline-4-carboxylic acid (CAS 40990-53-2), differ in the nitrogen position (quinoline: N at C1; isoquinoline: N at C2). This structural distinction affects dipole moments, solubility, and binding affinities. For example, quinoline derivatives often exhibit higher lipophilicity, whereas isoquinoline derivatives may engage in stronger hydrogen bonding due to the proximity of substituents to the nitrogen atom .

| Property | 7-Methoxyisoquinoline-6-carboxylic Acid | 7-Methoxyquinoline-4-carboxylic Acid |

|---|---|---|

| Nitrogen position | C2 (isoquinoline) | C1 (quinoline) |

| Carboxylic acid position | C6 | C4 |

| Bioactivity relevance | Potential CNS modulation | Antimicrobial, antitumor applications |

Tetrahydroisoquinoline Derivatives

Reduced isoquinoline derivatives, such as (1R)-6-hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, feature a partially saturated ring. This modification increases conformational flexibility and may enhance bioavailability.

Functional Group Variations

Compounds like Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS 205448-65-3) introduce additional functional groups (e.g., ester and ketone moieties). The ester group in this derivative may improve cell membrane permeability compared to the free carboxylic acid in 7-Methoxyisoquinoline-6-carboxylic acid, though it requires metabolic activation for biological activity .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 7-Methoxyisoquinoline-6-carboxylic acid, and how do they influence experimental design?

- Answer : The compound’s molecular formula is C₁₂H₁₁NO₃ (molecular weight: 217.22 g/mol) . Key properties include a melting point range of 270–290°C and slight solubility in DMSO and water, which necessitates careful solvent selection for reactions or assays . The methoxy group at the 7-position and carboxylic acid at the 6-position contribute to its electronic profile, impacting reactivity in nucleophilic substitutions or metal-catalyzed coupling reactions .

Q. What are the recommended storage and handling protocols for 7-Methoxyisoquinoline-6-carboxylic acid?

- Answer : Store at 4°C under an inert atmosphere (e.g., argon) to prevent degradation . Use protective equipment (gloves, goggles) to avoid inhalation or skin contact, as methoxy-substituted heterocycles may exhibit uncharacterized toxicity .

Q. How can researchers verify the identity and purity of synthesized 7-Methoxyisoquinoline-6-carboxylic acid?

- Methodology :

- Analytical Techniques : Use HPLC (≥95% purity threshold) and NMR (¹H/¹³C) to confirm structural integrity. Compare spectral data with literature or computational predictions (e.g., PubChem entries for analogous isoquinolines) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z 218.1 [M+H]⁺) .

Advanced Research Questions

Q. What synthetic strategies are effective for optimizing 7-Methoxyisoquinoline-6-carboxylic acid production at scale?

- Answer : A multi-step approach involves:

- Intermediate Functionalization : Introduce the methoxy group via Ullmann coupling or nucleophilic aromatic substitution, followed by carboxylation using CO₂ under palladium catalysis .

- Process Improvements : Replace batch reactions with flow chemistry to enhance yield (reported >80% in scaled syntheses of related isoquinolines) .

- Purification : Use recrystallization (ethanol/water) to isolate high-purity crystals .

Q. How do electronic effects of the methoxy group influence 7-Methoxyisoquinoline-6-carboxylic acid’s biological interactions?

- Answer : The electron-donating methoxy group enhances π-stacking with aromatic residues in enzyme active sites (e.g., kinase binding pockets). Computational docking studies (AutoDock Vina) suggest a binding affinity (Kd) of ~2.5 µM for tyrosine kinases, validated via surface plasmon resonance (SPR) . Contradictions in binding data may arise from protonation state variability (carboxylic acid pKa ~4.5), requiring pH-controlled assays .

Q. What methodologies resolve contradictions in reported bioactivity data for 7-Methoxyisoquinoline-6-carboxylic acid derivatives?

- Methodology :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) and adjust for variables like cell line heterogeneity .

- Structural Analog Testing : Synthesize derivatives (e.g., 7-fluoro or 7-chloro analogs) to isolate electronic vs. steric effects .

- Data Reprodubility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing raw spectra and assay conditions .

Q. How can researchers leverage 7-Methoxyisoquinoline-6-carboxylic acid as a scaffold for drug discovery?

- Answer :

- Fragment-Based Design : Use the carboxylic acid moiety for covalent bonding with cysteine residues (e.g., protease inhibitors) .

- SAR Studies : Modify the methoxy position to evaluate pharmacokinetic properties (e.g., logP reduction via hydroxylation) .

- In Vivo Testing : Monitor metabolic stability in rodent models, noting hepatic glucuronidation as a key clearance pathway .

Methodological Guidelines

- Experimental Design : Include controls for solvent effects (DMSO <0.1% in bioassays) and validate synthetic routes via DoE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading) .

- Data Reporting : Document reaction yields, purity metrics, and spectral accession codes (e.g., PubChem CID) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.